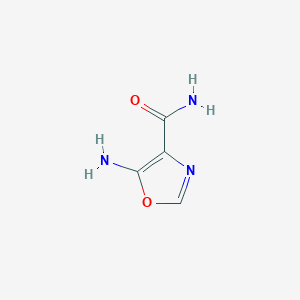

5-Aminooxazole-4-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPOLIPFJALTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660007 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30380-27-9 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminooxazole 4 Carboxamide and Its Precursors/intermediates

Classical and Conventional Synthetic Routes

Traditional approaches to the 5-aminooxazole scaffold often rely on cyclization or condensation reactions of pre-functionalized acyclic precursors.

One of the established routes involves the chemical transformation of 2-acylamino-2-cyanoacetamides. These precursors can be cyclized to form the corresponding 5-acylaminooxazole-4-carboxamides. researchgate.net The synthesis of the broader oxazolo[5,4-d]pyrimidine (B1261902) ring system, which can be considered a derivative, often involves the elaboration of a 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazole intermediate, highlighting the importance of this synthetic pathway. researchgate.net For instance, research has detailed the reactions of 2-acylamino-2-cyanoacetamides that lead directly to 5-acylaminooxazole-4-carboxamides. researchgate.net

A notable conventional method is the condensation of α-chloroglycinates with isonitriles. This reaction is effectively promoted by aluminum-based Lewis acids, leading to the formation of 5-amino-oxazoles. nih.govfigshare.comresearchgate.netubc.ca The process has been shown to proceed in moderate yields. researchgate.net This method provides a direct route to 5-amino-oxazole-4-carboxylates, which are closely related to the target carboxamide. nih.govfigshare.comubc.ca

Advanced and Modern Synthetic Protocols

To overcome the limitations of classical methods, researchers have developed more advanced and efficient synthetic strategies. These modern protocols often feature improved yields, shorter reaction times, and operational simplicity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 5-aminooxazoles. smolecule.comclockss.orgijpsonline.com This technique offers significant advantages over conventional heating, such as rapid reaction times, higher yields, and the suppression of side products. clockss.orgijpsonline.com

The Cornforth rearrangement is a thermal isomerization of a 4-carbonyl-substituted oxazole (B20620), where the acyl side-chain and a substituent at the 5-position of the oxazole ring exchange places. wikipedia.org This reaction has been adapted into a highly efficient, microwave-assisted protocol for preparing 5-aminooxazoles from 5-alkoxyoxazole-4-carboxamide precursors. clockss.orgresearchgate.net

The mechanism begins with a thermal pericyclic ring-opening to form a dicarbonylnitrile ylide intermediate, which then rearranges and cyclizes to yield the more stable, isomeric oxazole. wikipedia.orgarchive.org The reaction provides excellent yields, often exceeding 90%, particularly when the amide nitrogen is part of a heterocyclic ring. archive.org The microwave-assisted version optimizes the preparation of oxazole-4-carboxamides and their subsequent thermal rearrangement to 5-aminooxazole-4-carboxylates, producing products in good yield and high purity in a fraction of the time required by conventional heating. researchgate.net

Table 1: Scope of Microwave-Assisted Cornforth Rearrangement This interactive table summarizes representative examples of the microwave-assisted Cornforth rearrangement, showcasing the diversity of substituents and corresponding yields.

| Starting 5-Alkoxyoxazole-4-carboxamide (R groups) | Rearranged 5-Aminooxazole Product | Yield (%) | Reference |

| R1=Phenyl, R2=Ethoxy, R3=Amine | Ethyl 2-phenyl-5-aminooxazole-4-carboxylate | >90% (thermal) | archive.org |

| R1=Various, R2=Alkoxy, R3=Amine | Substituted 5-aminooxazole-4-carboxylates | Good | researchgate.net |

| R1=Heteroaromatic, R2=Alkoxy, R3=Amine | Heteroaromatic-substituted 5-aminooxazoles | Good | clockss.org |

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient and diversity-oriented approach to complex molecules like 5-aminooxazoles. acs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for assembling heterocyclic structures. thieme-connect.comnih.gov

A novel and widely used three-component reaction for synthesizing polysubstituted 5-aminooxazoles involves reacting an aldehyde, an amine, and an isocyanoacetamide. acs.orgacs.orgnih.govnih.gov Simply heating a solution of these components often provides the desired 5-aminooxazole in good to excellent yields. nih.gov This variant of the truncated Ugi reaction, sometimes referred to as the Ugi-Zhu three-component reaction (UZ-3CR), is notable for its mild conditions and operational simplicity. researchgate.netmdpi.com The reaction can be significantly accelerated by using ammonium (B1175870) chloride as a promoter. nih.gov This MCR strategy allows for the creation of diverse libraries of 5-aminooxazoles by varying the three starting components. acs.orgacs.org

The reaction mechanism is thought to involve the initial condensation of the aldehyde and amine to form an imine. The isocyanide then performs a nucleophilic attack on the imine, leading to a nitrilium ion intermediate, which subsequently undergoes intramolecular cyclization to furnish the 5-aminooxazole ring. researchgate.net

Table 2: Examples of Three-Component Synthesis of 5-Aminooxazoles This interactive table provides examples of the three-component synthesis of 5-aminooxazoles, illustrating the scope of the reaction with various inputs.

| Aldehyde | Amine | Isocyanoacetamide | Product Yield | Reference |

| Formaldehyde | Various Primary/Secondary Amines | Tertiary α-isocyanoacetamides | Good to Excellent | acs.orgresearchgate.net |

| Benzaldehyde | Various Primary/Secondary Amines | Tertiary α-isocyanoacetamides | Good to Excellent | acs.orgnih.gov |

| Acetaldehyde | Various Primary/Secondary Amines | Tertiary α-isocyanoacetamides | Good to Excellent | researchgate.net |

| Chiral Aldehydes | Chiral Amines | Tertiary α-isocyanoacetamides | Good to Excellent | researchgate.net |

Green Chemistry Approaches in 5-Aminooxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 5-aminooxazoles to minimize environmental impact. These approaches focus on the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. qub.ac.uk

One notable green approach involves a calcium-catalyzed elimination-cyclization reaction. qub.ac.uk This method provides a sustainable, rapid, and high-yielding route to densely functionalized 5-aminooxazoles. qub.ac.uk The use of an earth-abundant and non-toxic calcium catalyst, combined with an environmentally friendly solvent like ethyl acetate, aligns with green chemistry principles. The reaction typically completes in under 30 minutes and produces benign alcoholic by-products. qub.ac.uk

Microwave-assisted organic synthesis (MAOS) represents another significant green chemistry technique applied to oxazole synthesis. smolecule.comclockss.org Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, which reduces energy consumption. clockss.org It also tends to increase reaction yields and can suppress the formation of unwanted side products. clockss.org For instance, the microwave-assisted Cornforth rearrangement of 5-alkoxyoxazoles has been developed as an efficient method to produce 5-aminooxazoles. clockss.orgresearchgate.net

Furthermore, the development of one-pot multicomponent reactions (MCRs) contributes to greener synthesis protocols. MCRs improve efficiency by combining multiple reaction steps into a single operation, which reduces solvent usage, purification steps, and waste generation. acs.orgresearchgate.net An environmentally friendly protocol for the catalytic synthesis of related α-acyloxycarboxamides, which can be precursors, utilizes N-formamides as a carbonyl source under aqueous and mechanochemical (solvent-free) conditions. researchgate.net

Synthesis of Key Intermediates

Preparation of 5-Aminooxazole-4-carbonitriles

5-Aminooxazole-4-carbonitriles are versatile intermediates in heterocyclic chemistry. researchgate.net Several synthetic routes have been established for their preparation.

A common method involves the reaction of aminomalononitrile (B1212270) tosylate (AMNT) with carboxylic acid derivatives, such as acid chlorides. mdpi.com For example, the reaction between AMNT and 5-amino-3-methylisoxazole-4-carbonyl chloride in 1-methyl-2-pyrrolidinone (B7775990) (NMP) at room temperature yields 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile. mdpi.com

Another significant pathway starts from 2-amino-3,3-dichloroacrylonitrile (ADAN). N-acyl derivatives of ADAN react with various aliphatic primary and secondary amines under mild conditions to afford 2-substituted-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields. jst.go.jp This method is notable for its high efficiency and the ability to introduce a wide range of substituents at the 5-position. jst.go.jpresearchgate.net

The table below summarizes various synthetic approaches to 5-aminooxazole-4-carbonitriles.

Table 1: Synthetic Methods for 5-Aminooxazole-4-carbonitriles

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aminomalononitrile tosylate (AMNT), Carboxylic acid chloride | 1-Methyl-2-pyrrolidinone (NMP), Room temperature | 2-Substituted-5-aminooxazole-4-carbonitrile | mdpi.com |

| N-Acyl-2-amino-3,3-dichloroacrylonitrile | Aliphatic primary or secondary amines, Mild conditions | 2-Substituted-5-(substituted amino)oxazole-4-carbonitriles | jst.go.jp |

| 2-Amido-3,3-dichloroacrylonitriles | Aliphatic secondary amines (e.g., dimethylamine, morpholine) | 5-Amino-4-cyanoxazoles | researchgate.net |

| α-Diazocarbonyl esters, α-Isocyanoacetamides | Heating in xylene, No promoter | Polysubstituted 5-aminooxazoles | nih.gov |

| Aldehyde, Amine, α-Isocyanoacetamide | Heating in methanol | 5-Aminooxazole | researchgate.net |

Synthesis of Ethyl 5-Aminooxazole-4-carboxylates

Ethyl 5-aminooxazole-4-carboxylates are another class of important precursors. Their synthesis has been achieved through several distinct strategies.

One approach involves the cyclization of (acylamino)cyanoacetates. beilstein-journals.org For instance, ethyl 2-isobutyrylamino-2-cyanoacetate can be converted to the corresponding ethyl 5-aminooxazole-4-carboxylate. This method is part of a stepwise strategy for building more complex heterocyclic systems like oxazolo[5,4-d]pyrimidines. beilstein-journals.org

A different method utilizes α-chloroglycinates as starting materials. nih.gov In this reaction, aluminum-based Lewis acids promote the condensation of α-chloroglycinates with isonitriles or cyanide ions to form the desired 5-amino-oxazole-4-carboxylates. nih.govubc.ca

The microwave-assisted Cornforth rearrangement has also been optimized for a high-speed synthesis of ethyl 5-aminooxazole-4-carboxylates from oxazole-4-carboxamides. researchgate.net This thermal rearrangement is effective for a variety of substituted oxazoles, producing the target compounds in good yield and high purity. researchgate.net

The table below provides an overview of selected synthetic routes to ethyl 5-aminooxazole-4-carboxylates.

Table 2: Synthetic Methods for Ethyl 5-Aminooxazole-4-carboxylates

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| (Acylamino)cyanoacetates | Varies (part of multi-step synthesis) | 2-Substituted ethyl 5-aminooxazole-4-carboxylates | beilstein-journals.org |

| α-Chloroglycinates, Isonitriles or Cyanide ion | Aluminum-based Lewis acids | 5-Amino-oxazole-4-carboxylates | nih.gov |

| Oxazole-4-carboxamides | Microwave irradiation (thermal rearrangement) | Ethyl 5-aminooxazole-4-carboxylates | researchgate.net |

| Ethyl 2-amino-2-cyanoacetate (3) | Acylation followed by cyclization | Ethyl 5-amino-oxazole-4-carboxylates | researchgate.net |

Chemical Transformations and Derivatization Strategies of 5 Aminooxazole 4 Carboxamide Scaffolds

Modifications at the 5-Amino Group

The exocyclic amino group at the C5 position of the oxazole (B20620) ring is a primary site of nucleophilicity. While this group is readily reactive towards electrophiles, the literature indicates that its modification is often the initial step in a cascade or domino reaction leading directly to a fused ring system, rather than resulting in the isolation of a stable, simply N-substituted derivative.

For instance, the reaction of a 5-aminooxazole with an α,β-unsaturated acyl chloride results in an immediate N-acylation. researchgate.netnih.gov However, this acylated product is not typically isolated as it serves as a transient intermediate that undergoes subsequent intramolecular reactions. This high propensity for follow-on cyclization highlights the role of the 5-amino group as an integral component in constructing bicyclic and polycyclic scaffolds. Direct and stable derivatization via reactions such as N-alkylation or N-sulfonylation, leading to the isolation of monosubstituted products, is not extensively documented, suggesting that such compounds may be synthetically challenging to isolate or are primarily viewed as intermediates rather than final target structures.

Functionalization of the Oxazole Ring System

Direct chemical modification of the oxazole ring within the 5-aminooxazole-4-carboxamide scaffold is not a commonly reported strategy. The oxazole ring is generally considered electron-rich, but the substituent pattern significantly influences its reactivity. The C2 position of the oxazole is unsubstituted and represents a potential site for electrophilic attack or deprotonation-functionalization.

However, the direct lithiation of oxazoles at the C2 position is known to be complicated by the instability of the resulting 2-lithiooxazole intermediate, which can undergo rapid electrocyclic ring-opening. While methods exist to circumvent this instability, such as the use of borane (B79455) complexes, their application specifically to the this compound system has not been detailed. The presence of the electron-donating amino group at C5 and the electron-withdrawing carboxamide group at C4 further complicates predicting the regioselectivity of electrophilic substitution reactions, and specific examples of transformations such as halogenation or Friedel-Crafts acylation on this particular scaffold are not readily found in the scientific literature. Synthetic strategies typically focus on constructing the desired substituted oxazole ring from acyclic precursors rather than modifying the heterocycle post-synthesis.

Ring Annulation and Fused Heterocycle Formation

The most significant and widely exploited chemical transformation of the this compound scaffold is its use as a building block for the synthesis of fused heterocyclic systems. The adjacent amino and carboxamide groups provide a versatile 1,2-binucleophilic system ideal for cyclocondensation reactions.

The fusion of a pyrimidine (B1678525) ring to the oxazole core to generate the oxazolo[5,4-d]pyrimidine (B1261902) system is a well-established and significant derivatization strategy. mdpi.comnih.gov This scaffold is of high interest in medicinal chemistry as it acts as a purine (B94841) bioisostere. The synthesis is typically achieved by reacting a 5-aminooxazole-4-carbonitrile, a direct precursor to the carboxamide, with a one-carbon electrophile.

A common method involves a two-step sequence. First, the 5-amino group reacts with triethyl orthoformate, which serves as a synthon for a methine group (=CH-), to form an intermediate ethoxymethyleneamino-oxazole derivative. mdpi.com In the second step, this intermediate undergoes cyclization upon reaction with an amine (e.g., methylamine), which introduces the N7 and C7-substituent of the final pyrimidine ring, yielding the 7-substituted-oxazolo[5,4-d]pyrimidine. This approach allows for the introduction of diverse substituents at the 7-position by varying the amine used in the cyclization step.

| Starting Material | Reagents | Key Intermediate | Product | Ref. |

| 5-Aminooxazole-4-carbonitrile | 1. Triethyl orthoformate 2. R-NH₂ | N'-(4-cyano-oxazol-5-yl)-N-ethoxymethyleneamine | 7-(R-amino)-oxazolo[5,4-d]pyrimidine | mdpi.com |

A novel and powerful strategy for creating complex polycyclic systems is the synthesis of pyrrolo[3,4-b]pyridin-5-ones from 5-aminooxazole precursors. This transformation proceeds through a sophisticated domino reaction sequence. researchgate.netnih.gov

The reaction is initiated by the N-acylation of the 5-aminooxazole with an α,β-unsaturated acyl chloride. The resulting N-acyldiene intermediate then undergoes a rapid intramolecular Diels-Alder (IMDA) cycloaddition. This is followed by a retro-Michael cycloreversion of the resulting bridged intermediate, which leads to the formation of the polysubstituted pyrrolo[3,4-b]pyridin-5-one scaffold in a single, efficient operation. This multicomponent strategy allows for the rapid assembly of complex molecular architectures from simple starting materials.

| Reactant A | Reactant B | Reaction Type | Product | Ref. |

| 5-Aminooxazole derivative | α,β-Unsaturated acyl chloride | N-acylation / IMDA / retro-Michael domino | Polysubstituted pyrrolo[3,4-b]pyridin-5-one | researchgate.netnih.gov |

The carboxamide group at the C4 position can be readily derived from a nitrile group (-CN). This nitrile functionality serves as an excellent precursor for the synthesis of a 5-substituted tetrazole ring via a [3+2] cycloaddition reaction. This transformation provides access to 4-(1H-tetrazol-5-yl)-oxazole derivatives, which are valuable in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group.

The synthesis is achieved by reacting a 5-amino-1,3-oxazole-4-carbonitrile with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃). The reaction is typically catalyzed by a Lewis acid, for example, dibutyltin (B87310) oxide, to facilitate the cycloaddition. This method is efficient and tolerant of various functional groups that may be present on the oxazole scaffold.

| Starting Material | Reagents | Reaction Type | Product | Ref. |

| 2-R-5-Amino-1,3-oxazole-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | [3+2] Cycloaddition | 2-R-5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole | nih.gov |

The this compound scaffold holds significant potential for the synthesis of other fused heterocyclic systems due to its vicinal amino and carboxamide functionalities. These groups can react with various bifunctional electrophiles, such as 1,2-dicarbonyl or 1,3-dicarbonyl compounds, to potentially form other fused five- or six-membered rings, such as oxazolo[5,4-b]pyridines or imidazo[4,5-b]oxazoles. However, beyond the well-documented synthesis of oxazolo[5,4-d]pyrimidines and pyrrolo[3,4-b]pyridin-5-ones, specific and broadly applicable methods for the synthesis of other diverse condensed heterocycles directly from this scaffold are not extensively reported in the reviewed scientific literature.

Role as a Versatile Building Block in Complex Molecule Synthesis

The this compound scaffold is a privileged heterocyclic structure that serves as a valuable and versatile building block in the synthesis of more complex molecules. Its unique arrangement of functional groups—an amine, an amide, and the oxazole core—provides multiple reactive sites for chemical modification and incorporation into larger molecular frameworks. This versatility has been particularly exploited in the fields of macrocycle synthesis and drug discovery, where the scaffold's properties can be leveraged to create novel molecular architectures with significant biological potential.

A conceptually novel and efficient strategy for the synthesis of macrocyclodepsipeptides utilizes the 5-aminooxazole moiety as an internal, traceless activator of a terminal carboxylic acid. chimia.chchimia.ch This method circumvents the need for external coupling reagents, which are typically required for macrolactonization, by strategically positioning the 5-aminooxazole group adjacent to the C-terminal carboxylic acid of a linear peptide precursor. chimia.ch

The entire macrocyclization sequence is triggered by the addition of a strong acid, such as trifluoroacetic acid (TFA), and proceeds under mild conditions at room temperature. chimia.ch The process unfolds through a domino reaction mechanism: chimia.chchimia.ch

Protonation: The 5-aminooxazole ring is first protonated by the acid, which transforms it into a highly electrophilic iminium salt intermediate. chimia.ch

Spirolactone Formation: The neighboring C-terminal carboxylic acid then acts as an intramolecular nucleophile, attacking the iminium species to form a putative spirolactone intermediate. chimia.ch

Macrocyclization and Fragmentation: A tethered alcohol group from another part of the linear precursor performs an intramolecular nucleophilic addition onto the spirolactone. This is followed by a fragmentation of the intermediate, which results in the formation of the desired macrolactone, regenerating the peptide backbone in the process. chimia.ch

A key advantage of this methodology is that after facilitating the crucial ring-closing step, the 5-aminooxazole unit becomes an integral part of the final macrocyclic peptide chain, effectively serving as a "traceless" activator. chimia.ch This approach has been successfully applied to the synthesis of structurally complex cyclodepsipeptides from readily accessible starting materials, often prepared via efficient three-component reactions. chimia.chacs.org

| Step | Description | Key Intermediate |

| 1. Activation | Protonation of the 5-aminooxazole ring by trifluoroacetic acid (TFA). | Electrophilic Iminium Salt |

| 2. Intramolecular Trapping | The adjacent C-terminal carboxylic acid attacks the iminium salt. | Spirolactone |

| 3. Cyclization/Fragmentation | A distal hydroxyl group attacks the spirolactone, leading to ring closure and fragmentation. | Macrocyclodepsipeptide |

The this compound core and its isosteres are recognized as valuable scaffolds in medicinal chemistry and drug development. nih.govnih.gov The oxazole ring system is found in numerous biologically active compounds and can engage with enzymes and receptors through various non-covalent interactions. nih.gov As a building block, the 5-aminooxazole scaffold offers multiple points for diversification, allowing chemists to systematically modify its structure to optimize biological activity, selectivity, and pharmacokinetic properties.

The 2-aminooxazole moiety, a close structural relative, is considered a "privileged scaffold" in medicinal chemistry. nih.govacs.org It serves as a bioisostere for the more commonly used 2-aminothiazole, potentially offering advantages such as improved solubility and a different metabolic profile due to the replacement of sulfur with oxygen. acs.org Research into N-substituted 4-phenyl-2-aminooxazoles has demonstrated their potential as antitubercular agents, highlighting the utility of the aminooxazole core in hit-to-lead optimization campaigns. nih.govresearchgate.net

Furthermore, derivatization of the core scaffold is a key strategy in drug design. For instance, the synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives has yielded compounds with promising antimicrobial and antiproliferative activities against human cancer cell lines. nih.gov These studies underscore the role of the aminooxazole building block in generating libraries of diverse compounds for screening and identifying new therapeutic leads. The ability to readily synthesize a wide range of functionalized 5-aminooxazoles, often through multicomponent reactions, makes this scaffold particularly attractive for diversity-oriented synthesis in the quest for novel bioactive molecules. nih.govnih.gov

| Scaffold/Derivative Class | Therapeutic Area/Application | Research Finding |

| N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | Act as effective bioisosteres of 2-aminothiazoles with promising activity against M. tuberculosis. nih.govresearchgate.net |

| 3-(2-aminooxazol-5-yl)-2H-chromen-2-ones | Antimicrobial, Anticancer | Derivatives show potent activity against microbial species and human colorectal (HCT116) and breast (MCF7) cancer cell lines. nih.gov |

| General Oxazole Derivatives | Broad-Spectrum | The oxazole nucleus is a core moiety in drugs with antidiabetic, anti-inflammatory, and tyrosine kinase inhibitory activities. nih.govnih.gov |

Biological Activities and Pharmacological Potential of 5 Aminooxazole 4 Carboxamide Derivatives

Anticancer Activities

The oxazolo[5,4-d]pyrimidine (B1261902) pharmacophore, structurally similar to purine (B94841) bases, is a key feature in many anticancer agents. nih.gov Derivatives of 5-aminooxazole-4-carboxamide have demonstrated notable cytotoxic activity against a range of human cancer cell lines. nih.gov For instance, novel oxazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines. nih.gov

One well-studied derivative, 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR), is known to activate AMP-activated protein kinase (AMPK) and has been shown to inhibit the proliferation of various cancer cells. nih.gov AICAR treatment leads to cell cycle arrest in the S-phase, an effect accompanied by increased expression of p21, p27, and p53 proteins and inhibition of the PI3K-Akt pathway. nih.gov This anti-proliferative effect has been observed both in vitro and in vivo. nih.gov In FRO thyroid cancer cells, which harbor the BRAF(V600E) mutation, AICAR was found to suppress cell proliferation and survival by inducing p21 accumulation and activating caspase-3, an effect mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Furthermore, newly synthesized 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have been investigated for their anticancer activity against the NCI-60 panel of cancer cell lines. researchgate.net One of the most active compounds demonstrated significant growth inhibition, particularly against non-small cell lung cancer (HOP-92), breast cancer (MDA-MB-468), and melanoma (SK-MEL-5) cell lines, with a high correlation to the selective estrogen receptor modulator Tamoxifen. researchgate.net

Thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from thiazole-5-carboxamides, have also been identified as potential anticancer agents. mdpi.com Specifically, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound, demonstrating cytostatic activity against all 58 tested cell lines in the NCI-60 screen and cytotoxic effects against 45 of those cell lines. mdpi.com

| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings |

|---|---|---|

| Oxazolo[5,4-d]pyrimidines | A549 (Lung), MCF7 (Breast), LoVo (Colon), HT29 (Colon) | Demonstrated in vitro cytotoxic activity. nih.gov |

| 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) | Various cancer cell lines, FRO thyroid cancer cells | Inhibits proliferation via S-phase arrest; increases p21, p27, p53; inhibits PI3K-Akt pathway. nih.gov Suppresses proliferation and survival in FRO cells by activating p38 MAPK. nih.gov |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | NCI-60 panel, including HOP-92 (Lung), MDA-MB-468 (Breast), SK-MEL-5 (Melanoma) | Compound 2 showed GI50 values of 4.56 µM (HOP-92), 21.0 µM (MDA-MB-468), and 30.3 µM (SK-MEL-5). researchgate.net |

| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 panel | Exhibited the highest average anticancer activity with a MIG_MID log GI50 of -5.66. mdpi.com |

Enzyme Inhibition Studies

Kinase Inhibition (e.g., Raf Kinase, Human Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Derivatives of this compound have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives has led to the identification of potent inhibitors of MEK and RAF kinases. nih.gov One preferred compound, 16b, was found to stabilize the MEK/RAF complex, effectively inhibiting MEK1, BRAF, and BRAFV600E with IC50 values of 28, 3, and 3 nM, respectively. nih.gov

In the context of angiogenesis, which is critical for tumor growth and metastasis, Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets. nih.govnih.gov Novel benzoxazole (B165842) derivatives have been designed and evaluated as potential VEGFR-2 inhibitors. nih.govnih.gov Several of these compounds displayed significant growth inhibitory activities against HepG2 and MCF-7 cell lines and were found to inhibit VEGFR-2. nih.gov The most potent of these, compound 12l, exhibited a promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov Another study on benzoxazole derivatives identified compounds that showed high activity, with VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml for compounds 14o, 14l, and 14b, respectively. nih.gov

| Compound/Derivative Class | Target Kinase | Inhibitory Activity (IC50) | Additional Notes |

|---|---|---|---|

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (16b) | MEK1, BRAF, BRAFV600E | 28 nM, 3 nM, 3 nM | Acts as a "clamp" to stabilize the MEK/RAF complex. nih.gov |

| Benzoxazole derivative (12l) | VEGFR-2 | 97.38 nM | Also showed potent anti-proliferative activity against HepG2 and MCF-7 cells. nih.gov |

| Benzoxazole derivatives (14o, 14l, 14b) | VEGFR-2 | Protein concentrations of 586.3, 636.2, and 705.7 pg/ml | Demonstrated significant inhibition of VEGFR-2. nih.gov |

Prolyl Oligopeptidase (PREP) Modulation

Prolyl oligopeptidase (PREP) is a serine protease implicated in neurodegenerative diseases. acs.org Nonpeptidic, oxazole-based ligands have been developed as PREP inhibitors. acs.org Interestingly, a series of 5-aminothiazole-based ligands have been identified as potent modulators of the protein-protein interaction (PPI)-mediated functions of PREP, while being only weak inhibitors of its proteolytic activity. nih.govacs.org This suggests a disconnection between the inhibition of PREP's enzymatic activity and the modulation of its PPI-derived functions. nih.gov Molecular modeling and point mutation studies have revealed a new binding site on PREP that is important for the modulation of its PPI-mediated functions, distinct from the active site. acs.orgresearchgate.net

Biotin Carboxylase Inhibition

Biotin carboxylase (BC) is an essential enzyme in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for novel antibacterial agents. nih.gov Amino-oxazoles are one of the classes of synthetic compounds that have been shown to inhibit BC by binding to its ATP-binding site. nih.gov These inhibitors have demonstrated antibacterial activity, particularly against Gram-negative organisms. nih.gov Computational redesign efforts have focused on modifying the amino-oxazole scaffold to expand the spectrum of activity to include Gram-positive bacteria. nih.govbrylinski.org

Antimicrobial and Antiviral Properties

Derivatives of this compound have shown promise as both antimicrobial and antiviral agents. A series of 5-aminoimidazole-4-carboxamidrazones, synthesized from 5-amino-4-cyanoformimidoyl imidazoles, were screened for their antimicrobial activity. nih.govresearchgate.net While showing fair to moderate activity against Staphylococcus aureus and Escherichia coli, these compounds exhibited notable activity against Candida species, including the intrinsically fluconazole-resistant Candida krusei. researchgate.net

In the realm of antiviral research, 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides have been identified as broad-spectrum antiviral agents. nih.govnih.gov The most potent compound in this series, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), demonstrated antiviral potency 10- to 100-fold greater than that of ribavirin. nih.govnih.gov EICAR is particularly active against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses. nih.gov

The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been advanced as an inhibitor of the bacterial SOS response, which is involved in DNA repair and the development of antibiotic resistance. frontiersin.orgresearchgate.net By inhibiting the RecA-mediated auto-proteolysis of LexA, these compounds can sensitize bacteria to antibiotics and reduce the emergence of resistance. frontiersin.org

| Compound/Derivative Class | Target Organism/Virus | Activity/Key Findings |

|---|---|---|

| 5-aminoimidazole-4-carboxamidrazones | Candida sp. (including C. krusei), S. aureus, E. coli | Strongly inhibited C. krusei and C. neoformans growth. researchgate.net |

| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, paramyxoviruses | 10- to 100-fold more potent than ribavirin; 50% inhibitory concentration of 0.2 to 4 µg/ml. nih.gov |

| 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | Bacteria (inhibits SOS response) | Parent compound had an IC50 of 32 µM for inhibiting RecA-mediated LexA cleavage. frontiersin.org |

Immunosuppressive Effects

The immunomodulatory properties of this compound derivatives have also been explored. AICAR, the AMP-activated protein kinase activator, has demonstrated both prophylactic and therapeutic efficacy in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE). nih.gov Treatment with AICAR attenuated the severity of the disease. nih.gov The anti-inflammatory effects of AICAR are associated with the inhibition of antigen-specific T-cell responses and the suppression of Th1-type cytokines like IFN-gamma and TNF-alpha, while promoting the production of Th2 cytokines such as IL-4 and IL-10. nih.gov Furthermore, AICAR can inhibit the ability of antigen-presenting cells to present antigens to T cells. nih.gov These findings suggest that AICAR is a novel immunomodulator with potential therapeutic benefits for Th1-mediated inflammatory diseases. nih.gov

Other Reported Biological Activities

Beyond specific enzymatic inhibition or broad pathway modulation, derivatives of this compound have been investigated for other specialized applications in medicinal and synthetic chemistry. These include their potential as inhibitors of potent toxins and their utility as structural components in the synthesis of complex biomimetic molecules.

Ricin Inhibition

Insufficient data available.

Influence on Cellular Functions and Metabolic Pathways

Insufficient data available.

Peptidomimetic Applications

The 5-aminooxazole core has been ingeniously employed as a "traceless" internal activator in a conceptually novel strategy for the synthesis of cyclodepsipeptides, a significant class of peptidomimetics. chimia.ch This method circumvents the need for external coupling reagents, which are typically required for macrolactonization, by strategically positioning the 5-aminooxazole moiety adjacent to a C-terminal carboxylic acid. chimia.chchimia.ch

The process is a domino reaction initiated under mild acidic conditions, for example, with trifluoroacetic acid at room temperature. chimia.chchimia.ch The reaction cascade is proposed to proceed through a distinct sequence of events chimia.chchimia.ch:

Protonation : The 5-aminooxazole ring is first protonated, which activates it and leads to the formation of a highly electrophilic iminium salt intermediate.

Spirolactone Formation : The neighboring C-terminal carboxylate group then traps this iminium species in an intramolecular reaction, forming a putative spirolactone intermediate.

Macrocyclization : A tethered nucleophile, such as an alcohol, attacks the highly electrophilic carbonyl carbon of the spirolactone. This is followed by fragmentation of the intermediate to yield the final macrolactone, the cyclodepsipeptide. chimia.ch

A key advantage of this methodology is that the 5-aminooxazole, after facilitating the cyclization by activating the carboxylic acid, becomes an integral part of the resulting peptide backbone. chimia.ch This "traceless" nature means no atoms are wasted, and the activating group is incorporated into the final structure. This approach, which can be combined with a three-component synthesis of the initial 5-aminooxazole, provides a rapid and efficient two-step pathway to structurally complex cyclodepsipeptides from readily available starting materials. chimia.chchimia.ch This strategy has been successfully applied to the synthesis of cyclodepsipeptides that incorporate sugar amino acids or sugar amino alcohols. nih.gov

Table 1: Key Features of 5-Aminooxazole in Peptidomimetic Synthesis

| Feature | Description | Source |

| Role of 5-Aminooxazole | Acts as an internal, traceless activator of a neighboring C-terminal carboxylic acid for macrolactonization. | chimia.chchimia.ch |

| Reaction Type | Domino process involving protonation, intramolecular trapping, and nucleophilic attack/fragmentation. | chimia.ch |

| Key Intermediate | A putative spirolactone formed by the trapping of an electrophilic iminium salt by the carboxylate. | chimia.ch |

| Activation Condition | Mild acidic conditions (e.g., trifluoroacetic acid). No external coupling reagent is needed. | chimia.chchimia.ch |

| Final Product | Structurally complex cyclodepsipeptides. | chimia.chchimia.ch |

| Key Advantage | The activating 5-aminooxazole group becomes part of the final peptide backbone ("traceless"). | chimia.ch |

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituent Variation on Biological Activity

The biological activity of 5-aminooxazole-4-carboxamide derivatives is highly sensitive to the nature and position of substituents on the oxazole (B20620) ring and associated appendages. SAR studies have revealed that even minor chemical alterations can lead to significant changes in potency and selectivity.

Research into novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides as anticancer agents has provided specific insights into these relationships. A study of various derivatives demonstrated that the substitution at the 5-position of the oxazole ring plays a crucial role in their activity. For instance, the replacement of a morpholine group with a piperidine or piperazine group at this position was found to reduce the anticancer activity. researchgate.net This suggests that the steric and electronic properties of the substituent at the 5-position are critical for optimal interaction with the biological target. The most active compounds in this series, 2 , 3 , and 9 , demonstrated mean GI50 values of 77, 70, and 68%, respectively, against a panel of tumor cells at a concentration of 10 µM. researchgate.net

Furthermore, in a series of oxazolo[5,4-d]pyrimidines derived from a C(2)-functionalized 5-aminooxazole-4-carbonitrile, the SAR study highlighted the importance of the substituent at the 7-position of the fused ring system. The anticancer activity of these compounds was found to be dependent on the size and the presence of specific functional groups in this substituent. nih.gov For example, compounds bearing aliphatic substituents of a certain length exhibited notable activity, underscoring the significance of this position for target engagement. nih.gov

The following table summarizes the impact of substituent variation on the anticancer activity of selected 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives researchgate.net:

| Compound | R Group at 5-position | Mean GI50 (%) at 10 µM |

| 2 | Morpholine | 77 |

| 3 | Piperidine | 70 |

| 9 | Piperazine | 68 |

Comparative SAR Analysis with Isosteric Scaffolds (e.g., 5-Aminothiazoles)

A common strategy in medicinal chemistry to improve the properties of a lead compound is isosteric replacement. The 5-aminothiazole scaffold is a well-known isostere of the 5-aminooxazole core, and comparative studies have been conducted to evaluate the relative advantages of each.

In the context of developing new antitubercular agents, the 2-aminothiazole moiety has been considered a potential pharmacophore. However, concerns about the metabolic instability of the sulfur atom in the thiazole ring have prompted the investigation of 2-aminooxazoles as isosteric replacements. The substitution of the sulfur atom with an oxygen atom can potentially lead to a lower rate of metabolism.

A study investigating a series of substituted N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids found that the oxazole-containing compounds generally exhibited high activity against mycobacteria, including Mycobacterium tuberculosis. nih.govnih.gov This indicates that the isosteric replacement of the thiazole with an oxazole is well-tolerated and can even be beneficial for antimicrobial activity. Notably, the oxazole derivatives were found to have significantly increased hydrophilicity and water solubility compared to their thiazole counterparts, which is a desirable property for drug candidates. nih.govnih.gov

For a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives evaluated for anticancer activity, the nature of the substituent on the phenyl ring at the 2-position and the amide group at the 5-position significantly influenced their potency. For example, a compound with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group at the respective positions showed the highest activity against A-549, Bel7402, and HCT-8 cell lines. While this study focused on thiazoles, the SAR data provides a valuable reference for the design of isosteric 5-aminooxazole-4-carboxamides with potentially improved properties.

The following table provides a conceptual comparison of the properties of 5-aminooxazole and 5-aminothiazole scaffolds based on available research:

| Property | 5-Aminooxazole Scaffold | 5-Aminothiazole Scaffold |

| Biological Activity | Often comparable or improved | Established activity in various therapeutic areas |

| Metabolic Stability | Potentially higher due to lack of oxidizable sulfur | Sulfur atom can be a site of metabolic oxidation |

| Physicochemical Properties | Generally more hydrophilic and water-soluble | Generally more lipophilic |

Identification of Pharmacophores and Key Structural Features

Based on the SAR studies of this compound and its isosteric analogues, several key structural features and pharmacophoric elements have been identified as crucial for their biological activity.

For the anticancer activity of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, the essential pharmacophoric elements appear to be:

The 5-aminooxazole ring as the core scaffold.

A cyano group at the 4-position , which likely acts as a key interaction point or influences the electronic properties of the ring.

A benzenesulfonamide moiety at the 2-position , which appears to be critical for the observed anticancer effects.

A cyclic amine substituent at the 5-position , with its size and nature modulating the activity.

In the case of antitubercular N-oxazolylcarboxamides, the pharmacophore likely consists of:

The N-oxazolylcarboxamide core.

The collective findings from SAR and comparative studies suggest that the this compound scaffold is a versatile platform for the design of new therapeutic agents. The ability to fine-tune the biological activity and physicochemical properties through substituent modification, combined with the potential advantages over isosteric scaffolds like 5-aminothiazoles, makes it an attractive starting point for lead optimization campaigns.

Mechanistic Investigations of 5 Aminooxazole 4 Carboxamide Derivatives

Molecular Binding Modes and Target Interactions

The efficacy of 5-aminooxazole derivatives is frequently determined by their ability to bind to specific biological targets. Research has shown that these compounds can interact with enzymes through various non-covalent forces, leading to conformational changes that modulate their activity.

Notably, certain 5-aminooxazole-based ligands have been developed to target prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. acs.orguantwerpen.be Molecular modeling and simulation studies have revealed that these derivatives can occupy alternative binding sites distinct from the enzyme's active catalytic site. arxiv.orgarxiv.orgnih.gov For instance, the 5-aminooxazole-based inhibitor HUP-55 has been shown to bind to an alternative site, with its stability attributed to interactions between the oxazole (B20620) ring and specific amino acid residues like Y471 and R488. arxiv.org Further stabilization is achieved through hydrophobic interactions with V455, L499, and F401. arxiv.org The discovery of this alternative binding site is significant, as it appears to be more critical for modulating the protein-protein interaction (PPI) functions of PREP than the primary active site. arxiv.orgnih.gov

While many PREP inhibitors are peptide-like, 5-aminooxazole derivatives represent a structurally distinct class that lacks the typical dual carbonyl groups essential for binding to the active site. acs.orguantwerpen.be This unique binding mechanism underscores their potential for selective modulation of PREP's non-enzymatic functions. arxiv.org

Cellular Pathway Modulation (e.g., αSyn Dimerization, Autophagy)

Derivatives of aminooxazole and related carboxamides exert their effects by modulating key cellular pathways, including those involved in protein aggregation and cellular clearance mechanisms like autophagy.

The interaction of 5-aminooxazole derivatives with PREP is a prime example of this modulation. PREP inhibitors have been shown to reduce the aggregation of proteins like alpha-synuclein (B15492655) (αSyn) and Tau, which are hallmarks of neurodegenerative diseases. acs.orguantwerpen.be They can also enhance the clearance of these aggregates by promoting autophagy. acs.orguantwerpen.be The ability of these compounds to modulate the PPI-mediated functions of PREP is a key aspect of their therapeutic potential. acs.orgnih.gov

A related compound, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. stupiddope.com Activation of AMPK by AICAR can induce autophagy. nih.govresearchgate.net This process is crucial for clearing damaged organelles and protein aggregates, and its induction by AICAR has shown protective effects in various models of disease. nih.gov The activation of AMPK inhibits mTORC1 and activates ULK1, which are key steps in the initiation of autophagy. stupiddope.comresearchgate.net However, the role of AICAR is complex, as some studies suggest it can also have a dual effect, potentially inhibiting autophagy under certain conditions by preventing the binding of class III PI3-kinase to beclin-1. nih.gov

Enzyme Kinetics and Inhibition Mechanisms

The study of enzyme kinetics provides quantitative insights into how these compounds inhibit their targets. Research on 5-aminoimidazole-4-carboxamide derivatives and related structures has characterized their inhibition profiles against several enzymes.

For example, 5-aminoimidazole-4-carboxamide riboside has been identified as a competitive inhibitor of adenosine (B11128) deaminase, with a reported Ki value of 362 µM. nih.gov Its corresponding ribotide form is a competitive inhibitor of 5'-adenylate deaminase with a Ki of 1.01 mM. nih.govscispace.com

Investigations into the inhibition of 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase have revealed competitive inhibition by compounds like thioinosinic acid and azathioprine (B366305). nih.gov The Ki values for thioinosinic acid and azathioprine against the chicken liver enzyme were found to be 39 µM and 120 µM, respectively. nih.gov Other studies have shown that methotrexate (B535133) polyglutamates are potent competitive inhibitors of this enzyme, with Ki values in the low micromolar range. nih.govscispace.com In contrast, methotrexate itself acts as a non-competitive inhibitor of AICAR transformylase, with a Ki(intercept) of 72 µM and a Ki(slope) of 41 µM. nih.govscispace.com

Computational Approaches in the Study of 5 Aminooxazole 4 Carboxamide Derivatives

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target.

In the study of 5-aminooxazole-4-carboxamide derivatives and related structures, molecular docking has been successfully applied to identify potential inhibitors for a variety of targets. For instance, a comparative docking analysis of 5-amino-4-cyano-1,3-oxazoles against E. coli enoyl-ACP reductase (ENR), an enzyme involved in bacterial fatty acid biosynthesis, revealed potential mechanisms of antibacterial action. researchgate.net The study demonstrated that these compounds could fit into the active site of the enzyme, with estimated binding energies ranging from -9.5 to -10.1 kcal/mol and forming hydrogen bonds with key amino acid residues, similar to the known inhibitor Triclosan. researchgate.net

Virtual screening campaigns based on docking have also led to the discovery of novel bioactive compounds. In one such study, a docking-based virtual screening against the crystal structures of HIF-2α inhibitors unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a hit for a HIF-2α agonist. nih.gov Subsequent optimization of this hit led to the development of potent HIF-2α agonists. nih.gov

The reliability of docking studies is often assessed by scoring functions that estimate the binding affinity. For a series of novel carboxamide compounds, docking analysis using Molegro Virtual Docker (MVD) yielded MolDock scores of ≥ -90 kcal/mol and Protein-Ligand ANT System (PLANTS) scores of ≥ -60 kcal/mol, indicating efficient binding to the target. semanticscholar.org One particular compound exhibited a MolDock score of -140.476 kcal/mol, forming three hydrogen bond interactions with Gln 538, Ala 531, and Ala 533 residues of the target protein. semanticscholar.org

| Compound/Derivative Class | Target | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| 5-amino-4-cyano-1,3-oxazoles | E. coli enoyl-ACP reductase (ENR) | Not Specified | Estimated binding energy of -9.5 to -10.1 kcal/mol; hydrogen bonding with key amino acids. | researchgate.net |

| 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative (v19) | HIF-2α | Docking-based virtual screening | Identified as a HIF-2α agonist. | nih.gov |

| Novel Carboxamide Series (Compound 5) | Mycobacterium tuberculosis DNA Gyrase | Molegro Virtual Docker (MVD) | MolDock score of -140.476 kcal/mol; formed hydrogen bonds with Gln 538, Ala 531, and Ala 533. | semanticscholar.org |

| Isoxazole-carboxamide derivative (A13) | COX-1 and COX-2 enzymes | Not Specified | IC50 values of 64 nM (COX-1) and 13 nM (COX-2). | nih.gov |

Quantum Chemical Calculations (e.g., DFT, TD-DFT for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into molecular properties that are crucial for understanding drug-receptor interactions.

For derivatives related to the this compound scaffold, DFT methods have been employed to optimize molecular geometries and calculate various electronic parameters. For example, the molecular structure of a sulfonamide Schiff base compound, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, was optimized using the B3LYP/6−311G+(d,p) level of theory. nih.gov This level of theory is widely used to obtain reliable geometries and electronic properties for organic molecules.

In another study, the molecular geometry of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) was optimized using DFT methods (B3LYP/6-31G**), and the results were found to be in good agreement with experimental data from X-ray diffraction. researchgate.net Such calculations are also used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the characterization of newly synthesized compounds. researchgate.net The consistency between calculated and experimental spectroscopic data serves to validate the computational model and the optimized molecular structure. nih.gov

| Compound | Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | DFT (B3LYP functional) | 6−311G+(d,p) | Molecular geometry optimization | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | DFT (B3LYP functional) | 6-31G** | Molecular geometry optimization, vibrational frequencies | researchgate.net |

In Silico Analysis for Activity Prediction and Drug Design

In silico analysis encompasses a broad range of computational methods used to predict the biological activity and pharmacokinetic properties of compounds before they are synthesized. This includes Quantitative Structure-Activity Relationship (QSAR) modeling and ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For a series of 5-amino-4-cyano-1,3-oxazoles, QSAR models were developed that showed excellent statistics for both training and test sets, with determination coefficients (q²) of 0.76 ± 0.01 and 0.78 ± 0.01, respectively. researchgate.net These models were subsequently used to virtually screen a set of newly designed oxazole (B20620) derivatives, leading to the identification of nine novel compounds with potential anti-E. coli activity. researchgate.net

In addition to activity prediction, in silico tools are used to assess the "drug-likeness" of compounds. ADME-T analysis for a series of isoxazole-carboxamide derivatives was performed using the QiKProp module, which predicts a range of physicochemical and pharmacokinetic properties. nih.gov Such analyses are crucial in the early stages of drug design to identify candidates with favorable profiles for further development.

Fragment-Based Drug Design Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. openaccessjournals.com These fragments are then optimized and grown into more potent, drug-like molecules. openaccessjournals.comfrontiersin.org The process typically involves screening a library of fragments using biophysical techniques like X-ray crystallography or NMR spectroscopy. openaccessjournals.com

Once a fragment hit is identified, several strategies can be employed for its optimization:

Fragment Growing: This involves adding substituents to the fragment to explore and occupy adjacent binding pockets on the target protein, thereby increasing affinity and potency.

Fragment Linking: If two or more fragments are found to bind to different, nearby sites on the target, they can be linked together to create a single, more potent molecule.

Fragment Merging or Scaffold Hopping: This strategy involves combining the chemical features of two or more fragments that have overlapping binding sites to generate a novel scaffold with improved properties. frontiersin.org

Computational FBDD combines various in silico methodologies to streamline this process, offering flexibility in fragment library selection, protein model generation, and the prediction of fragment docking modes. researchgate.net A computational fragment-based molecular evolutionary approach involves generating initial structures by combining seed fragments (derived from a known active molecule) with fragments from a library. researchgate.net These structures are then evolved through mutation and crossover, with fitness evaluated based on similarity to the reference molecule. researchgate.net

While specific examples of FBDD applied directly to the this compound core are not extensively detailed in the provided search results, the general principles of FBDD are highly applicable to the optimization of leads based on this scaffold. The modular nature of the this compound structure makes it amenable to fragment-based approaches, where different substituents on the oxazole ring and the carboxamide nitrogen can be explored as fragments to probe different regions of a target's binding site.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-aminooxazole-4-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amidines with α-keto acids or esters. For example, microwave-assisted synthesis under solvent-free conditions has been shown to improve reaction efficiency (e.g., 85% yield in 15 minutes) compared to traditional reflux methods . Optimization strategies include adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity). Post-synthesis purification via column chromatography (silica gel, 70–230 mesh) or recrystallization (ethanol/water) is critical for isolating high-purity (>95%) products .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxamide carbonyl at δ 165–170 ppm) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] for CHNO: m/z 178.0618) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in CCDC deposition 2062478 for a related oxazole-carboxylate .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : Fluorometric assays (e.g., 5-aminoimidazole-4-carboxamide ribotide transformylase inhibition using 10-formyl-THF as a cofactor, monitored at λ = 300 nm) .

- Cytotoxicity : MTT assay (IC determination in cancer cell lines like HepG2 or MCF-7, with positive controls such as methotrexate) .

- Solubility and stability : HPLC-UV (C18 column, acetonitrile/water gradient) to assess compound integrity under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How do polyglutamylation or structural modifications (e.g., fluorophenyl substitution) affect the mechanism of action of this compound analogs?

- Methodological Answer : Polyglutamylation (e.g., addition of γ-linked glutamate residues) enhances binding affinity to folate-dependent enzymes, as shown by competitive inhibition kinetics (K = 3.15 µM vs. 72 µM for non-polyglutamated forms) . Fluorophenyl substitution at the N-position improves metabolic stability by reducing CYP450-mediated oxidation (confirmed via liver microsome assays, t > 60 minutes) . Computational docking (AutoDock Vina) can predict interactions with target enzymes (e.g., dihydrofolate reductase) to guide rational design .

Q. How can contradictory data on enzyme inhibition (e.g., competitive vs. non-competitive) be resolved for this compound derivatives?

- Methodological Answer : Validate assay conditions using:

- Progress curve analysis : Differentiate between tight-binding inhibitors (slow equilibration) and classical competitive inhibitors .

- Isothermal titration calorimetry (ITC) : Directly measure binding stoichiometry and thermodynamics (ΔH, ΔS) .

- Mutagenesis studies : Identify critical residues (e.g., Asp122 in adenosine deaminase) responsible for inhibitor binding via site-directed mutagenesis .

Q. What strategies mitigate off-target effects in metabolic pathway studies involving this compound riboside (AICAR)?

- Methodological Answer :

- Isotopic labeling : Use C-AICAR to track incorporation into purine biosynthesis intermediates via LC-MS/MS .

- Knockout cell lines : AMPKα1/α2-deficient cells to isolate AMPK-independent effects .

- Dose-response profiling : Identify thresholds for off-target activation (e.g., EC > 500 µM for adenosine receptor agonism) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for carboxamide derivatives?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect rotameric equilibria in solution (e.g., coalescence temperature studies for restricted rotation about the carboxamide bond) .

- DFT calculations : Compare experimental and computed C chemical shifts (B3LYP/6-31G* level) to identify dominant conformers .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply Akaike information criterion (AIC) to compare models (e.g., Hill equation vs. log-logistic). For heterogeneous data, bootstrap resampling (n = 1000 replicates) improves confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.